molecular formula C11H10O3 B8348666 4-Methoxy-5-vinyl-2-benzofuran-1(3H)-one

4-Methoxy-5-vinyl-2-benzofuran-1(3H)-one

Cat. No.: B8348666
M. Wt: 190.19 g/mol
InChI Key: ZTRRUSNWZBEHHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-5-vinyl-2-benzofuran-1(3H)-one is a synthetic benzofuran-1(3H)-one derivative of significant interest in medicinal and organic chemistry research. Compounds within the benzofuranone structural class, such as isobenzofuran-1(3H)-ones (also known as phthalides), are extensively investigated for their diverse biological activities. These activities include potential antiplatelet, antioxidant, and anti-cancer properties, making this chemical scaffold a valuable building block for developing novel bioactive molecules . The structure of this compound features a methoxy substituent and a vinyl group, the latter of which provides a versatile handle for further chemical modification through various cross-coupling reactions or polymerization studies, allowing researchers to create more complex derivatives for structure-activity relationship (SAR) studies. This product is offered with a guaranteed purity of ≥98% (as determined by HPLC). It is provided as a solid that should be stored sealed in a dry environment at 2-8°C. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

5-ethenyl-4-methoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C11H10O3/c1-3-7-4-5-8-9(10(7)13-2)6-14-11(8)12/h3-5H,1,6H2,2H3

InChI Key

ZTRRUSNWZBEHHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1COC2=O)C=C

Origin of Product

United States

Scientific Research Applications

Biological Activities

4-Methoxy-5-vinyl-2-benzofuran-1(3H)-one exhibits a range of biological activities, making it a compound of interest in pharmacological research:

  • Antitumor Activity : Benzofuran derivatives, including this compound, have shown promising anticancer properties. Studies indicate that they can induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms, including cell cycle arrest and the modulation of signaling pathways .
  • Antimicrobial Properties : The compound has demonstrated antibacterial activity against several strains. Research suggests that it can act as a natural preservative in food systems due to its ability to inhibit bacterial growth .
  • Anti-inflammatory Effects : Compounds with the benzofuran structure are often explored for their anti-inflammatory properties. This particular derivative may help in reducing inflammation by modulating inflammatory mediators .

Case Studies

Several studies highlight the applications and efficacy of this compound:

Anticancer Research

A recent study evaluated the cytotoxic effects of this compound against different cancer cell lines, including ovarian and prostate cancers. The results indicated significant inhibition of cell proliferation, with IC50 values suggesting potent activity against these malignancies .

Antimicrobial Evaluation

In another study, the antibacterial properties were assessed using standard microbial strains. The results showed that at higher concentrations, this compound exhibited comparable effectiveness to commercial preservatives in inhibiting bacterial growth .

Comparative Analysis of Biological Activities

Activity TypeEfficacy LevelReference
AntitumorHigh (IC50 < 20 µM)
AntibacterialModerate to High
Anti-inflammatoryPromising

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their substituent positions, activities, and physicochemical properties are summarized in Table 1.

Table 1: Comparison of 4-Methoxy-5-vinyl-2-benzofuran-1(3H)-one with Structural Analogues
Compound Name Substituents (Positions) Key Properties/Activities References
This compound Methoxy (C4), Vinyl (C5) Hypothesized enhanced conjugation and reactivity (inferred) N/A
5-Methoxy-2-benzofuran-1(3H)-one Methoxy (C5) Antiplatelet, antioxidant; m.p. 113–114 °C; planar crystal structure with weak C–H⋯O hydrogen bonds
5-Nitro-1-benzofuran-2(3H)-one Nitro (C5) Pharmaceutical intermediate; π-π interactions and C–H⋯O bonds in crystal packing
(E)-3-(3-Methoxybenzylidene)benzofuran-2(3H)-one Methoxybenzylidene (C3) Bioactive; C=O bond length 1.2018 Å; planar furan ring
3-Hydroxy-7-methoxy-5-methyl-3H-2-benzofuran-1-one Hydroxy (C3), Methoxy (C7), Methyl (C5) LogP = 1.63; antioxidant potential (literature cited)
Benzofuran–stilbene hybrids (e.g., compound 3 in ) Vinyl (C5), Hydroxyphenyl Antimicrobial activity; extended conjugation via vinyl linkage

Key Comparative Insights

Electronic and Steric Effects
  • Methoxy Position: The methoxy group in this compound (C4) contrasts with 5-methoxy derivatives (e.g., 5-Methoxy-2-benzofuran-1(3H)-one, C5).
  • Vinyl Group : The vinyl substituent at C5 introduces conjugation, similar to benzofuran–stilbene hybrids (), which exhibit antimicrobial activity due to extended π-systems . This suggests this compound may also display enhanced bioactivity.
Crystallographic and Physicochemical Properties
  • Crystal Packing : Analogues like 5-Methoxy-2-benzofuran-1(3H)-one form planar structures stabilized by weak C–H⋯O hydrogen bonds and π-π interactions . The vinyl group in the target compound may disrupt planar packing, altering solubility or melting points.
  • Thermal Stability : The melting point of 5-Methoxy-2-benzofuran-1(3H)-one (113–114 °C) provides a benchmark; substituent polarity (e.g., vinyl vs. nitro) could modulate thermal behavior .

Q & A

Q. What synthetic methodologies are employed to prepare 4-Methoxy-5-vinyl-2-benzofuran-1(3H)-one?

A palladium(II)-catalyzed carbonylation reaction is a common approach for synthesizing benzofuranone derivatives. For example, a related compound, 5-methoxyisobenzofuran-1(3H)-one, was synthesized using palladium(II) acetate, potassium bicarbonate, and dibromomethane under reflux conditions (140°C, 18 hours). The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 2:1 v/v), yielding ~33% . Adapting this method, vinyl groups can be introduced via Suzuki-Miyaura coupling or similar cross-coupling reactions.

Key Reaction Parameters

ParameterValue/Reagent
CatalystPd(OAc)₂
BaseKHCO₃
SolventDibromomethane
Temperature140°C
PurificationColumn chromatography

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For structurally similar benzofuranones (e.g., 5-methoxy derivatives), crystals are grown via slow evaporation from acetone. Data collection is performed at 293 K using Mo-Kα radiation (λ = 0.71073 Å). Software like SHELXL refines the structure, achieving R-factors of ~0.048. The planar molecular skeleton (r.m.s. deviation: 0.010 Å) and hydrogen-bonding networks (C–H⋯O interactions) are critical for stabilizing the lattice .

Crystallographic Data

ParameterValue
Space groupMonoclinic
R-factor0.049
Hydrogen bondingC6–H6⋯O1, C8–H8A⋯O2

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during derivative synthesis?

Contradictions in NMR or mass spectra often arise from impurities or isomerization. For example, GC-MS and high-resolution mass spectrometry (HRMS) identified a 2% impurity in a benzofuranone derivative, attributed to an isomeric byproduct . Multi-dimensional NMR (e.g., HSQC, HMBC) and X-ray crystallography can distinguish structural ambiguities.

Analytical Workflow for Purity Assessment

TechniquePurpose
HRMSConfirm molecular ion accuracy
2D-NMRResolve overlapping signals
SC-XRDValidate stereochemistry

Q. What computational tools are recommended for refining crystallographic data?

SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are widely used for small-molecule crystallography. ORTEP-3 and WinGX provide graphical interfaces for visualizing thermal ellipsoids and hydrogen-bonding networks . For macromolecular analogs, SHELXPRO integrates refinement and validation tools.

Q. How does the substitution pattern (methoxy vs. vinyl groups) influence reactivity?

Methoxy groups act as electron donors, stabilizing intermediates during electrophilic substitution. Vinyl groups enable further functionalization via Diels-Alder or epoxidation reactions. For example, the planar structure of 5-methoxy derivatives facilitates π-π stacking, which can be exploited in supramolecular chemistry .

Methodological Best Practices

  • Synthesis Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation of palladium catalysts.
  • Crystallization : Slow evaporation from acetone/hexane mixtures yields high-quality crystals.
  • Safety : Handle reactive intermediates (e.g., vinyl groups) in fume hoods with appropriate PPE (gloves, goggles) .

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